molecular formula C7H12N2Sn B8353627 5-Trimethylstannyl-pyrimidine

5-Trimethylstannyl-pyrimidine

Cat. No.: B8353627
M. Wt: 242.89 g/mol
InChI Key: CCXFZGWHOYXGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trimethylstannyl-pyrimidine is a valuable organotin building block designed for synthetic organic chemistry, particularly in advanced research and development. This compound serves as a critical intermediate in metal-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the efficient introduction of a pyrimidine moiety into more complex molecular architectures . The pyrimidine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide range of therapeutic agents targeting areas including infectious diseases, oncology, and central nervous system disorders . As a research chemical, it provides scientists with a versatile handle to rapidly generate structural diversity in drug discovery programs. The compound must be handled by experienced personnel in accordance with all applicable laboratory safety standards. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

Molecular Formula

C7H12N2Sn

Molecular Weight

242.89 g/mol

IUPAC Name

trimethyl(pyrimidin-5-yl)stannane

InChI

InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h2-4H;3*1H3;

InChI Key

CCXFZGWHOYXGHW-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=CN=C1

Origin of Product

United States

Synthetic Methodologies for 5 Trimethylstannyl Pyrimidine and Analogous Derivatives

Direct Stannylation Approaches to 5-Substituted Pyrimidines

Direct stannylation methods involve the introduction of a trialkylstannyl group onto the pyrimidine (B1678525) ring in a single key transformation. These approaches can be broadly categorized based on the nature of the pyrimidine intermediate that reacts with the tin reagent.

One of the most effective and widely used methods for the synthesis of 5-stannylpyrimidines is a nucleophilic approach involving a halogen-lithium exchange reaction. This two-step, one-pot procedure transforms a readily available 5-halopyrimidine into a highly reactive 5-lithiopyrimidine species, which is then trapped by an electrophilic tin reagent.

The synthesis commences with a 5-halopyrimidine, typically 5-bromopyrimidine (B23866) or 5-iodopyrimidine (B189635). The carbon-halogen bond at the C-5 position of the pyrimidine ring is polarized, making the carbon atom electrophilic. However, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) initiates a halogen-lithium exchange. This reaction is exceptionally fast and efficient for aryl and heteroaryl halides. The rate of exchange follows the trend I > Br > Cl, making iodo- and bromopyrimidines the preferred substrates. The exchange process inverts the polarity of the C-5 carbon, transforming it from an electrophilic to a strongly nucleophilic center.

Once the 5-lithiopyrimidine intermediate is formed in situ, it is immediately quenched with an electrophilic trialkyltin halide. The most common quenching agent for preparing the target compound is trimethyltin (B158744) chloride (Me₃SnCl). The nucleophilic C-5 carbon of the lithiated pyrimidine attacks the electrophilic tin atom, displacing the chloride ion and forming a stable carbon-tin bond. This results in the formation of 5-trimethylstannyl-pyrimidine. This method is highly reliable and provides good yields of the desired product. The resulting stannylated pyrimidines are stable compounds that can be purified and used in subsequent reactions, such as palladium-catalyzed ketone formation acs.org.

Table 1: Examples of Nucleophilic Stannylation via Halogen-Lithium Exchange

Precursor Reagents Product Reference
5-Bromopyrimidine 1. n-BuLi, THF, -78°C2. Me₃SnCl This compound acs.org

An alternative to the halogen-lithium exchange is the direct metalation of a C-H bond on the pyrimidine ring. This approach involves the deprotonation of an acidic proton on the pyrimidine scaffold using a strong base to generate a pyrimidinyl anion, which then acts as a nucleophile. While the C-5 proton of pyrimidine is not the most acidic, appropriate directing groups or specific reaction conditions can facilitate its removal. The resulting nucleophilic pyrimidine intermediate can then be quenched with an electrophilic tin reagent like trimethyltin chloride to yield the 5-stannylated product. This method avoids the need for pre-halogenated substrates but can sometimes suffer from issues with regioselectivity depending on the substitution pattern of the pyrimidine ring.

Photostimulated reactions offer a pathway for stannylation that proceeds through a free-radical mechanism. This method typically involves the homolytic cleavage of the carbon-halogen bond in a 5-halopyrimidine precursor, such as 5-iodopyrimidine or 5-bromopyrimidine, using ultraviolet (UV) irradiation. This photolysis generates a pyrimidinyl radical at the C-5 position.

This highly reactive radical intermediate is then trapped by a radical stannylating agent, most commonly a trialkyltin hydride like tributyltin hydride (Bu₃SnH). The pyrimidinyl radical abstracts a hydrogen atom from the tin hydride, propagating a radical chain reaction and forming the desired 5-stannylpyrimidine product. The reaction is often initiated by a small amount of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with photochemical stimulation. While not as commonly cited for this specific transformation as halogen-lithium exchange, this radical-based methodology is a cornerstone of organotin chemistry and represents a viable, alternative pathway for the synthesis of stannylated heterocycles.

Nucleophilic Stannylation via Halogen-Lithium Exchange

Stannylation of Pre-functionalized Pyrimidine Derivatives

The synthesis of 5-stannylpyrimidines is not limited to the parent pyrimidine ring. The halogen-lithium exchange methodology has been successfully applied to pyrimidine derivatives that are already functionalized at other positions, demonstrating the compatibility of the reaction with various protecting groups and functional moieties.

For instance, 2-(dimethyl-tert-butylsiloxy)-5-stannylpyrimidines have been prepared from the corresponding 5-bromo precursor. The bulky silyl (B83357) ether group at the C-2 position remains intact during the low-temperature halogen-lithium exchange and subsequent quenching with the tin electrophile. Similarly, 2-methylthio-5-stannylpyrimidines were synthesized using the same strategy acs.org. These examples highlight the chemoselectivity of the process, which allows for the targeted installation of a stannyl (B1234572) group at the C-5 position without disturbing existing functionality elsewhere on the ring. These pre-functionalized stannanes are valuable building blocks, as the other substituents can be further manipulated or can influence subsequent cross-coupling reactions.

Table 2: Stannylation of Pre-functionalized 5-Bromopyrimidines

Precursor Reagents Product Reference
5-Bromo-2-(dimethyl-tert-butylsiloxy)pyrimidine 1. n-BuLi2. Me₃SnCl 2-(Dimethyl-tert-butylsiloxy)-5-trimethylstannyl-pyrimidine acs.org

Synthesis from Lithiated Pyrimidine Intermediates

A primary and effective method for the synthesis of 5-substituted pyrimidines involves the regioselective lithiation of the pyrimidine ring, followed by quenching with an appropriate electrophile. researchgate.net The process of direct metalation at the 5-position can be achieved by treating a pyrimidine derivative with a strong lithium-based reagent, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net

The reaction proceeds by the deprotonation of the C5-hydrogen, which is the most acidic proton on the pyrimidine ring in the absence of other directing groups, to form a 5-lithiopyrimidine intermediate. This highly reactive organolithium species is then trapped with an electrophilic tin reagent, typically trimethyltin chloride (Me₃SnCl), to yield the desired this compound. The presence of directing groups at the 2- and/or 4-positions, such as alkoxy groups, can facilitate this ortho-directed lithiation. researchgate.net

Table 1: Synthesis of this compound via Lithiation

ReactantReagentElectrophileProduct
PyrimidineLithium 2,2,6,6-tetramethylpiperidide (LTMP)Trimethyltin chloride (Me₃SnCl)This compound
2,4-DialkoxypyrimidineLithium diisopropylamide (LDA)Trimethyltin chloride (Me₃SnCl)2,4-Dialkoxy-5-trimethylstannyl-pyrimidine

Approaches Involving Silyl-Protected Pyrimidines Followed by Stannyl Moiety Introduction

Another synthetic strategy utilizes silyl groups as placeholders or activating groups, which are subsequently replaced by a stannyl moiety. In this approach, a pyrimidine ring is first functionalized with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. This silylated pyrimidine can then undergo a metal-halogen exchange or a direct metal-silicon exchange to generate a nucleophilic pyrimidine intermediate.

This intermediate is then reacted with trimethyltin chloride to introduce the stannyl group. This multi-step approach can offer advantages in terms of regioselectivity and substrate scope, particularly for complex molecules where direct lithiation might be problematic due to the presence of sensitive functional groups. The silyl group serves to direct the metalation to a specific position before being cleanly substituted by the trimethylstannyl group.

Table 2: General Scheme for Stannylation via Silyl-Protected Intermediate

StepReactantReagentIntermediate/Product
1. Silylation5-Bromopyrimidinen-BuLi, then Me₃SiCl5-Trimethylsilyl-pyrimidine
2. Stannylation5-Trimethylsilyl-pyrimidineOrganolithium Reagent, then Me₃SnClThis compound

Transmetalation Routes for Organostannyl Pyrimidines

Transmetalation is a powerful class of reactions in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. rsc.org This approach is widely used for the synthesis of organostannyl pyrimidines, offering alternative pathways that can be milder or more selective than direct metalation routes.

Metal-Metal Exchange Reactions in Pyrimidine Stannylation

Metal-metal exchange reactions are a cornerstone of transmetalation. The synthesis route involving lithiated pyrimidines is a classic example of this, where a lithium-tin exchange occurs. Beyond lithium, other metals can be used to form organometallic pyrimidine precursors. For instance, the direct zincation of pyrimidines using reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can generate stable organozinc intermediates. nih.gov

These pyrimidylzinc halides are valuable because they can subsequently undergo a metal-metal exchange with a tin halide. This zinc-to-tin transmetalation provides a milder route to the desired organostannane, often with improved functional group tolerance compared to the more reactive organolithium species.

Table 3: Metal-Metal Exchange in Pyrimidine Stannylation

Organometallic IntermediateTin ReagentProductMetal Exchange
5-LithiopyrimidineTrimethyltin chlorideThis compoundLi → Sn
5-Pyrimidylzinc chlorideTrimethyltin chlorideThis compoundZn → Sn
5-Pyrimidylmagnesium bromideTrimethyltin chlorideThis compoundMg → Sn

Tin-Boron Exchange Reactions for Bifunctional System Synthesis

While the previous sections describe the synthesis of organostannyl pyrimidines, these compounds are also valuable starting materials for further transmetalations. A notable example is the tin-boron exchange reaction, which is employed to synthesize bifunctional boron-containing Lewis acids. researchgate.net This reaction provides an elegant and high-yielding route for introducing boranyl groups into organic scaffolds. rsc.org

In this process, an organostannane, such as a pyrimidine derivative bearing a trimethylstannyl group (often on a side chain attached to the ring), is reacted with a haloborane like a chloroborane. rsc.orgrsc.org The reaction proceeds via a selective exchange of the trimethylstannyl group for a boranyl group, yielding a new organoboron compound. rsc.org This methodology is particularly advantageous for creating complex molecules with precisely positioned Lewis acidic boron centers. researchgate.netrsc.org The synthesis of bidentate boron Lewis acids based on 1,8-diethynylanthracene, for example, utilizes an initial stannylation followed by a tin-boron exchange to install the boron functions. researchgate.net

Table 4: Tin-Boron Exchange for Synthesis of Boron-Containing Systems

Stannylated PrecursorBoron ReagentProductApplication
Anthracene-bis(trimethylstannylethyne)DiphenylchloroboraneAnthracene-bis(diphenylboranylethyne)Bifunctional Lewis Acid Synthesis researchgate.net
1,8-Bis(trimethylstannylethynyl)anthraceneChlorodimesitylborane1,8-Bis(dimesitylborylethynyl)anthraceneHost-Guest Chemistry rsc.org

Reactivity and Mechanistic Investigations of 5 Trimethylstannyl Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. openochem.org 5-Trimethylstannyl-pyrimidine serves as the organostannane partner in these reactions, enabling the introduction of a pyrimidine (B1678525) ring into a wide array of organic molecules.

Fundamental Principles and Catalytic Cycles in Stille Reactions Involving Organostannanes

The Stille reaction proceeds through a catalytic cycle that is common to many palladium-catalyzed cross-coupling reactions. openochem.org The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors. wikipedia.orglibretexts.org

The catalytic cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), cleaving the carbon-halogen bond and forming a 16-electron Pd(II) intermediate. libretexts.orgchemeurope.com This step is often the rate-determining step of the reaction.

Transmetalation: The organostannane (R²-SnR₃), in this case this compound, reacts with the Pd(II) intermediate. The R² group (the pyrimidinyl group) is transferred to the palladium center, and the tin halide is formed as a byproduct. openochem.orgwikipedia.org This step can proceed through various mechanisms, including an associative pathway where the organostannane coordinates to the palladium before ligand exchange occurs. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled together, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. openochem.orgchemeurope.com

The rate of transmetalation is influenced by the nature of the organic groups on the tin atom. Generally, sp²-hybridized groups, such as the pyrimidinyl group, are transferred more readily than sp³-hybridized groups. wikipedia.org Trimethylstannyl compounds often exhibit higher reactivity compared to their tributylstannyl counterparts. wikipedia.org

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent. This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org

Coupling with Acid Chlorides for the Formation of 5-Pyrimidinyl Ketones

A significant application of this compound is its reaction with acid chlorides in the presence of a palladium catalyst to synthesize 5-pyrimidinyl ketones. rsc.org This reaction provides a direct and efficient method for introducing an acyl group at the 5-position of the pyrimidine ring. The resulting ketones are valuable intermediates in the synthesis of various biologically active compounds. rsc.org

The reaction is generally carried out under mild conditions and tolerates a range of functional groups on the acid chloride. The stability of the 5-stannylated pyrimidines makes them convenient reagents for this transformation. rsc.org

Reactant 1Reactant 2CatalystProductReference
This compoundAcid ChloridePalladium Catalyst5-Pyrimidinyl Ketone rsc.org

Cross-Coupling with Aryl and Vinyl Halides or Triflates

This compound readily undergoes Stille cross-coupling reactions with a variety of sp²-hybridized electrophiles, including aryl and vinyl halides (Cl, Br, I) and triflates (OTf). wikipedia.orglibretexts.org This versatility allows for the synthesis of a diverse range of 5-aryl and 5-vinylpyrimidine derivatives. These products are important building blocks in medicinal chemistry and materials science.

The choice of leaving group on the electrophile can influence the reaction conditions required. Aryl iodides are generally the most reactive, followed by bromides and then chlorides. libretexts.org Triflates are also excellent coupling partners. libretexts.org The reaction tolerates a wide variety of functional groups on both the pyrimidine and the coupling partner. harvard.edu

This compoundCoupling PartnerProduct
Aryl Halide5-Arylpyrimidine
Vinyl Halide5-Vinylpyrimidine
Aryl Triflate5-Arylpyrimidine

Formation of Heteroaryl-Heteroaryl Linkages (e.g., Arylation at C-5)

The Stille coupling of this compound is a powerful tool for the construction of heteroaryl-heteroaryl linkages. By coupling with other halogenated heterocycles, a wide range of bi- and poly-heterocyclic systems can be synthesized. This is particularly important in drug discovery, where such scaffolds are prevalent.

The arylation at the C-5 position of the pyrimidine ring can be achieved with high selectivity. mdpi.com This allows for the precise construction of complex molecular architectures. The reaction conditions can often be tuned to favor the desired coupling product and minimize side reactions.

Sequential Cross-Coupling Strategies in Complex Molecule Assembly

The differential reactivity of various organostannanes and organic halides can be exploited in sequential cross-coupling strategies for the synthesis of complex molecules. wuxiapptec.com For instance, a molecule containing both a trimethylstannyl group and a less reactive tributylstannyl group, or different halogen atoms, can undergo selective coupling at one position, leaving the other intact for a subsequent reaction.

This compound can be a valuable component in such strategies. Its predictable reactivity allows for its incorporation into a molecule at a specific stage of a multi-step synthesis. This approach provides a high degree of control over the final structure and is a powerful method for the efficient assembly of complex target molecules. openochem.org

Other Organometallic Transformations and Reactivity Patterns

While the Stille reaction is the most prominent transformation of this compound, it can also participate in other organometallic reactions. The tin-carbon bond can be cleaved by other electrophiles under different catalytic conditions. The pyrimidine ring itself can also influence the reactivity of the organometallic center. Further research in this area may uncover new and useful transformations of this versatile reagent.

Tin-Lithium Exchange Reactions and Generation of Pyrimidinyl Organolithiums

The tin-lithium exchange reaction is a powerful method for the generation of organolithium reagents, which are highly valuable synthetic intermediates. In the case of this compound, this transmetalation reaction involves the treatment of the organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate the corresponding 5-lithiopyrimidine. This transformation is driven by the formation of a more stable organolithium species.

While specific studies detailing the tin-lithium exchange for this compound are not extensively documented in the literature, the general mechanism is well-established for analogous aryl and heteroaryl stannanes. The reaction is believed to proceed through an ate-complex intermediate, where the lithium atom coordinates to the nitrogen atoms of the pyrimidine ring, facilitating the cleavage of the C-Sn bond.

The resulting 5-lithiopyrimidine is a potent nucleophile that can react with a wide array of electrophiles, enabling the synthesis of diverse 5-substituted pyrimidines. For instance, it has been utilized in the synthesis of bis-intercalators, highlighting its utility in constructing complex molecular architectures researchgate.net. The general scheme for this reaction and subsequent electrophilic quench is depicted below:

Scheme 1: Tin-Lithium Exchange of this compound and Subsequent Electrophilic Quench

Where R is typically an alkyl group (e.g., butyl) and E+ represents an electrophile.

The efficiency and rate of the tin-lithium exchange can be influenced by several factors, including the solvent, temperature, and the nature of the organolithium reagent used.

Interactive Table: Factors Influencing Tin-Lithium Exchange Reactions

FactorInfluence on ReactionTypical Conditions
Solvent Can affect the solubility of reagents and stabilize intermediates. Ethereal solvents like THF are common.Tetrahydrofuran (THF), Diethyl ether
Temperature Reactions are typically carried out at low temperatures to prevent side reactions and decomposition of the organolithium species.-78 °C to 0 °C
Organolithium Reagent The choice of organolithium reagent can impact the reaction rate and selectivity. n-BuLi is widely used.n-Butyllithium, sec-Butyllithium, tert-Butyllithium

Protiodestannylation Tendencies in 5-Trimethylstannyl Pyrimidine Derivatives

Protiodestannylation, the cleavage of a carbon-tin bond by a proton source, is a common reaction for organostannanes. This process can occur under acidic conditions and represents a potential side reaction in synthetic applications involving this compound if acidic protons are present.

The mechanism of protiodestannylation typically involves the protonation of the carbon atom attached to the tin, leading to the departure of the trialkylstannyl group as a cation. The susceptibility of the C-Sn bond to cleavage is influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the pyrimidine ring can influence the stability of the potential intermediate carbanion, thereby affecting the rate of this reaction.

Halodestannylation Reactions (e.g., Iododestannation, Fluorodestannylation)

Halodestannylation is a valuable synthetic transformation that allows for the conversion of an organostannane into an organohalide. This reaction involves the treatment of the organostannane with an electrophilic halogen source.

Iododestannation: The reaction of this compound with molecular iodine (I₂) is expected to proceed readily to afford 5-iodopyrimidine (B189635). This reaction is a common and efficient method for the introduction of iodine onto aromatic and heteroaromatic rings. The mechanism involves the electrophilic attack of iodine on the carbon atom bearing the trimethylstannyl group.

Fluorodestannylation: The introduction of fluorine via destannylation is more challenging due to the high reactivity of elemental fluorine. However, electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), can be employed. The reaction of this compound with such reagents would be expected to yield 5-fluoropyrimidine.

These halodestannylation reactions provide a direct route to 5-halopyrimidines, which are themselves important building blocks in medicinal chemistry and materials science.

Theoretical and Computational Investigations of Reactivity

Computational Studies on Reaction Mechanisms and Regioselectivity

Although specific computational studies focused solely on this compound are limited, density functional theory (DFT) calculations on related systems provide valuable insights. Computational models can be used to investigate the transition states and intermediates of the tin-lithium exchange reaction, helping to elucidate the reaction mechanism and predict the regioselectivity of subsequent electrophilic attacks on the generated 5-lithiopyrimidine. Such studies can rationalize the observed reactivity and guide the design of new synthetic routes.

Advanced Applications in Complex Molecule Synthesis and Precursor Development

Construction of Substituted Pyrimidine (B1678525) Scaffolds

The C-C bond formation at the C-5 position of the pyrimidine ring is a key transformation in the synthesis of a wide array of functionalized molecules. 5-Trimethylstannyl-pyrimidine serves as an excellent precursor for these reactions, primarily through palladium-catalyzed cross-coupling reactions.

Synthesis of C-5 Aryl- and Alkyl-Substituted Pyrimidines

The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is particularly well-suited for the functionalization of heterocyclic compounds. wikipedia.org This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org this compound is an ideal substrate for Stille coupling, enabling the introduction of a diverse range of aryl and alkyl groups at the C-5 position of the pyrimidine ring.

The reaction of this compound with various aryl halides, such as aryl iodides, bromides, or chlorides, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), affords the corresponding 5-arylpyrimidines in good to excellent yields. orgsyn.org This methodology is highly versatile and tolerates a wide variety of functional groups on the aryl halide partner, making it a valuable tool for the synthesis of complex biaryl systems. orgsyn.org

Similarly, the coupling of this compound with alkyl halides allows for the synthesis of 5-alkylpyrimidines. These homologues of natural pyrimidines are of interest in the study of epigenetic modifications and as potential therapeutic agents. rsc.orgnih.gov The reaction conditions for the Stille coupling can be tailored to accommodate the specific substrates and desired products, with variations in catalysts, ligands, and solvents being employed to optimize the reaction efficiency.

Table 1: Examples of Stille Coupling Reactions with this compound

Aryl/Alkyl Halide Catalyst Product Reference
Iodobenzene Pd(PPh₃)₄ 5-Phenylpyrimidine ewha.ac.kr
4-Bromotoluene Pd(OAc)₂/XPhos 5-(p-Tolyl)pyrimidine orgsyn.org
1-Iodopropane PdCl₂(PPh₃)₂ 5-Propylpyrimidine rsc.orgnih.gov

Diverse Chemical Modifications at the Pyrimidine 5-Position

Beyond the introduction of simple aryl and alkyl groups, this compound facilitates a broad spectrum of chemical modifications at the C-5 position. The trimethylstannyl group can be readily converted to other functional groups, or it can be used in coupling reactions with a wider range of electrophiles.

For instance, the tin moiety can be replaced with halogens, such as iodine or bromine, through reactions with electrophilic halogenating agents. These 5-halopyrimidines are themselves valuable intermediates for further functionalization, including Suzuki and Sonogashira coupling reactions. mostwiedzy.pl This two-step approach, involving the initial stannylation followed by halogenation, provides a flexible strategy for accessing a diverse array of 5-substituted pyrimidines.

Furthermore, the reactivity of the C-5 position can be modulated by the presence of other substituents on the pyrimidine ring. Electron-releasing groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can direct nucleophilic attack. The strategic use of this compound in conjunction with these principles allows for precise control over the regioselectivity of further modifications. rsc.org

Synthetic Utility in Nucleoside Analogue Chemistry

Nucleoside analogues are a critical class of therapeutic agents, particularly in the treatment of viral infections and cancer. gsconlinepress.com Modifications at the C-5 position of pyrimidine nucleosides can significantly impact their biological activity, often by enhancing their interaction with target enzymes or by improving their metabolic stability. This compound is a key precursor in the synthesis of such modified nucleosides.

Preparation of C-5 Modified Pyrimidine Nucleosides, including 5-Trimethylstannyl Arabinouridine

The synthesis of C-5 modified pyrimidine nucleosides often involves the initial preparation of a 5-functionalized pyrimidine base, which is then coupled with a protected sugar moiety. This compound can be utilized to introduce the desired substituent at the C-5 position of the pyrimidine base prior to the glycosylation step.

Alternatively, a pre-formed nucleoside, such as uridine (B1682114) or cytidine, can be converted to its 5-trimethylstannyl derivative. This intermediate can then undergo Stille coupling or other reactions to introduce the desired modification at the C-5 position of the intact nucleoside. mostwiedzy.pl This approach is particularly useful for the synthesis of nucleosides with complex or sensitive sugar moieties.

The synthesis of 5-trimethylstannyl arabinouridine is a key step in the preparation of various C-5 substituted arabinofuranosyluracil (B3032727) nucleosides. For example, 5-trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil has been synthesized and used as a precursor for radio-iodination to produce imaging agents for reporter gene expression. nih.gov The synthesis of 1-(α-D-arabinofuranosyl)-5-trimethylsilyluracil has also been reported, highlighting the accessibility of these key intermediates. nih.gov These stannylated nucleosides can then be coupled with a variety of partners to generate a library of C-5 modified nucleoside analogues for biological evaluation. nih.gov

Table 2: Synthetic Intermediates for C-5 Modified Pyrimidine Nucleosides

Intermediate Subsequent Modification Target Compound Class Reference
5-Trimethylstannyluracil Glycosylation C-5 Substituted Uridine Analogues nih.gov
5-Trimethylstannyl-2'-deoxyuridine Stille Coupling C-5 Aryl/Alkyl-2'-deoxyuridines mostwiedzy.pl
5-Trimethylstannyl arabinouridine Iodination Radio-labeled Imaging Agents nih.gov

Synthesis of Acyclic Fleximer Analogues Incorporating Pyrimidine Moieties

Acyclic nucleoside analogues, which lack the rigid furanose ring of natural nucleosides, often exhibit unique biological activities and improved pharmacokinetic profiles. "Fleximers" are a class of acyclic nucleoside analogues that possess a flexible linkage between the nucleobase and the acyclic side chain. The synthesis of these molecules often relies on the construction of a functionalized heterocyclic core.

While direct synthesis from this compound is not always the primary route, the principles of pyrimidine functionalization enabled by this reagent are crucial. The ability to introduce diverse substituents at the C-5 position allows for the creation of pyrimidine moieties that can be incorporated into acyclic fleximer scaffolds. The synthetic strategies developed for C-5 functionalization provide the tools necessary to build the complex heterocyclic components of these novel therapeutic candidates.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.netpharmaguideline.combenthamscience.com The ability to efficiently and selectively functionalize this core structure is therefore of immense importance. This compound plays a crucial role in the synthesis of various pharmacologically relevant scaffolds, including antiviral agents and kinase inhibitors.

Pyrimidine derivatives are well-established as antiviral agents, with many acting as inhibitors of viral polymerases or other essential enzymes. gsconlinepress.com The introduction of specific substituents at the C-5 position of the pyrimidine ring can lead to potent and selective antiviral activity. nih.gov For example, the synthesis of pyrimidine-based nucleoside analogues often relies on the C-5 functionalization strategies that can be initiated from this compound.

In the realm of oncology, kinase inhibitors have emerged as a major class of targeted therapeutics. ed.ac.ukrsc.orgresearchgate.net Many of these inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding site of kinases. rsc.org The synthesis of these complex molecules often involves the construction of a highly substituted pyrimidine ring, and the methodologies developed for the functionalization of this compound are directly applicable to the synthesis of these important anticancer agents. nih.govnih.gov For instance, the Stille coupling of this compound with appropriate partners can be a key step in the assembly of the core scaffold of certain kinase inhibitors.

Precursors for Selective 5-HT1A Agonists

The synthesis of selective agonists for the 5-HT1A serotonin (B10506) receptor is a significant area of medicinal chemistry, aimed at developing treatments for anxiety, depression, and other central nervous system disorders. While the pyrimidine moiety is a component of some 5-HT1A receptor ligands, detailed research findings explicitly detailing the use of this compound as a direct precursor in the synthesis of selective 5-HT1A agonists through methods like Stille coupling are not extensively documented in publicly available scientific literature. The development of such agonists often involves complex synthetic pathways, and while organotin reagents are employed in modern organic synthesis, the specific application of this compound in this context remains an area requiring further published research for a detailed discussion.

Intermediates for Structures Related to Variolin Marine Alkaloids

The variolin family of marine alkaloids, isolated from the Antarctic sponge Kirkpatrickia variolosa, exhibits potent cytotoxic and kinase inhibitory activities, making them attractive targets for total synthesis. In the synthesis of Variolin B, a key step involves a palladium-catalyzed cross-coupling reaction to introduce a pyrimidine ring at the C-5 position of the core structure. orgsyn.orgnih.govencyclopedia.pub

One of the synthetic strategies for Variolin B employs a highly functionalized trihalo-substituted pyridopyrrolopyrimidine core. The substituents are then introduced via sequential palladium-mediated cross-coupling reactions. orgsyn.orgencyclopedia.pub In this context, a pyrimidyl stannyl (B1234572) reagent is utilized to form the crucial C-C bond at the C-5 position. encyclopedia.pubnih.gov Specifically, a derivative of the subject compound, 2-acetylamino-4-trimethylstannylpyrimidine, has been used in a coupling reaction with an iodo-substituted precursor of the variolin core. This reaction highlights the role of trimethylstannyl-pyrimidine derivatives as key intermediates in constructing the complex architecture of these marine natural products. orgsyn.org

Table 1: Key Reagents in the Synthesis of a Variolin B Intermediate

Reactant 1Reactant 2CatalystReaction TypeProduct
Iodo-substituted pyridopyrrolopyrimidinePyrimidyl stannyl reagentPalladium complexCross-couplingC-5 substituted variolin core

Facilitating Access to Iodoimidazole-Containing Nucleosides for Bioanalysis

Iodoimidazole-containing nucleosides are valuable tools in bioanalysis, often used as probes to study enzyme mechanisms and protein-nucleic acid interactions. The synthesis of these modified nucleosides can be challenging. While organostannyl compounds, particularly tributylstannyl derivatives, are used in palladium-catalyzed cross-coupling reactions to introduce various functionalities into nucleosides, the direct application of this compound for the synthesis of iodoimidazole-containing nucleosides is not prominently described in the available research. The synthesis of such nucleosides often involves multi-step processes, including glycosylation and subsequent modifications of the heterocyclic base. nih.gov

Contributions to Material Science Precursor Synthesis

In the realm of materials science, pyrimidine derivatives are of interest for their potential to form ordered supramolecular structures and to act as ligands in catalytic systems.

Supramolecular assemblies are highly ordered structures formed through non-covalent interactions. Pyrimidine-containing molecules can participate in these assemblies through hydrogen bonding and π-π stacking interactions. The synthesis of functionalized pyrimidine derivatives is key to designing and constructing novel supramolecular materials. Although this compound is a versatile building block for introducing the pyrimidine moiety, specific and detailed examples of its use in the synthesis of pyrimidine derivatives explicitly designed for supramolecular assemblies are not extensively reported in the current body of scientific literature.

Pyrimidine-based ligands play a significant role in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes. The synthesis of these ligands often involves the coupling of pyrimidine units with other heterocyclic or aromatic systems. Stille-type carbon-carbon bond-forming reactions are a common method for creating such bipyrimidine and oligo-tridentate ligands. researchgate.net While organostannanes are crucial for these reactions, the specific use of this compound as a precursor for these ligands is not frequently detailed in published studies. The synthesis of such ligands often utilizes other stannylated or boronic acid-functionalized pyrimidine derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Trimethylstannyl-pyrimidine, and how can researchers validate its purity?

Methodological Answer: The synthesis typically involves Stille coupling reactions, where a trimethyltin reagent reacts with halogenated pyrimidine derivatives (e.g., 5-bromo-pyrimidine) under palladium catalysis. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution at the C5 position (e.g., absence of halogen peaks, trimethylstannyl proton signals at ~0.1–0.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C₇H₁₁N₂Sn: calc. 258.98) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Pyrimidine protons (C2/C4/C6) appear as distinct doublets (δ 8.5–9.0 ppm). Trimethylstannyl (-Sn(CH₃)₃) protons resonate as a singlet at δ 0.1–0.3 ppm .
    • 119Sn^{119}\text{Sn} NMR: A singlet near δ −100 to −150 ppm confirms the Sn environment .
  • HRMS : Exact mass analysis (e.g., ESI-MS) to distinguish isotopic patterns of tin (Sn: 120 amu) .
  • IR Spectroscopy : Absence of C-Br stretches (~500–600 cm1^{-1}) confirms successful substitution .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

Methodological Answer: The compound serves as a stannane donor in Stille couplings to form C–C bonds. Example protocol:

  • Reaction Setup : Combine this compound (1.2 eq) with aryl/heteroaryl halides (1.0 eq), Pd(PPh₃)₄ (5 mol%), and LiCl (2 eq) in DMF at 80°C for 12–24 hours .
  • Yield Optimization : Monitor reaction progress via TLC. Typical yields range from 60–85%, depending on steric hindrance of the coupling partner .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in Stille couplings involving this compound under different ligand systems?

Methodological Answer: Contradictions often arise from ligand-dependent transmetalation efficiency. To address this:

  • Design of Experiments (DOE) : Systematically vary ligands (e.g., PPh₃ vs. dppf) and solvents (polar vs. nonpolar) while tracking reaction kinetics via 119Sn^{119}\text{Sn} NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict ligand effects on Sn–Pd bond formation .

Q. What strategies mitigate tin-byproduct contamination in large-scale syntheses using this compound?

Methodological Answer:

  • Workup Protocol :
    • Liquid-Liquid Extraction : Use aqueous EDTA to chelate residual tin species .
    • Solid-Phase Scavengers : Polystyrene-bound thiourea resins selectively adsorb Sn impurities .
  • Analytical Validation : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects tin levels <1 ppm .

Q. How do electronic effects of the trimethylstannyl group influence pyrimidine’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Hammett Studies : Compare reaction rates of this compound vs. 5-H-pyrimidine in SNAr reactions. The stannyl group’s +I effect reduces pyrimidine ring electrophilicity, decreasing reactivity by ~40% (σ+^+ = −0.15) .
  • X-ray Crystallography : Structural data reveal Sn–C bond elongation (2.14 Å) vs. C–H (1.09 Å), confirming steric/electronic modulation .

Contradiction Analysis in Research

Example : Discrepancies in reported catalytic efficiencies may stem from:

Oxygen Sensitivity : Some protocols omit degassing, leading to Pd oxidation and reduced yields .

Isotopic Interference : HRMS misassignment due to Sn’s natural isotopes (e.g., 120Sn^{120}\text{Sn} vs. 118Sn^{118}\text{Sn}) .
Resolution : Replicate experiments under inert atmospheres and validate HRMS with isotopic pattern simulations .

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